5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
5-chloro-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BClN2O4S/c1-13-6-8-15(9-7-13)29(25,26)24-12-17(16-10-14(22)11-23-18(16)24)21-27-19(2,3)20(4,5)28-21/h6-12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYARTQIITABLRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)Cl)S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727279 | |
| Record name | 5-Chloro-1-(4-methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866546-11-4 | |
| Record name | 5-Chloro-1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866546-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(4-methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step reaction process. One common method includes the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine with tosyl chloride to introduce the tosyl group, followed by a subsequent reaction with a boronic acid derivative to introduce the boronic ester group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions are common, where different functional groups can replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Tosyl chloride (TsCl) and various boronic acids are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical processes.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the class of pyrrolopyridines, which have demonstrated significant pharmacological activities. Research indicates that derivatives of pyrrolopyridines exhibit:
- Anticancer Activity : Studies have highlighted the potential of pyrrolopyridine derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Anticonvulsant Properties : Certain derivatives have shown promise in treating epilepsy by modulating neurotransmitter systems .
- Anti-inflammatory Effects : The compound's ability to reduce inflammation is being explored for therapeutic applications in chronic inflammatory diseases .
Organic Synthesis
5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block in organic synthesis:
- Cross-Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
- Synthesis of Novel Compounds : The compound is employed to create novel heterocyclic compounds that may possess unique biological activities .
Material Science
The unique chemical properties of this compound make it suitable for applications in material science:
- Development of Advanced Materials : It is used to synthesize polymers and coatings with enhanced performance characteristics due to its boron-containing structure .
- Nanomaterials : Research is ongoing into its use in creating nanomaterials that could be applied in electronics and photonics due to their potential optical properties .
Biological Imaging
The compound can be modified to serve as a fluorescent probe for biological imaging:
- Cellular Visualization : Its derivatives can be designed to visualize cellular processes with high specificity and sensitivity. This application is particularly relevant in studying complex biological systems and disease mechanisms .
Case Study 1: Anticancer Activity
A study published in the Bulletin of the Chemical Society of Ethiopia investigated the anticancer properties of pyrrolopyridine derivatives. The findings indicated that specific modifications to the 5-chloro group enhanced cytotoxicity against breast cancer cell lines. The structure-activity relationship analysis provided insights into optimizing these compounds for better efficacy .
Case Study 2: Cross-Coupling Reactions
Research conducted on the application of this compound in cross-coupling reactions demonstrated its effectiveness as a coupling partner with various aryl halides. This study highlighted the efficiency of using this compound under mild conditions to synthesize complex molecules relevant to drug discovery .
Case Study 3: Biological Imaging Probes
A recent investigation focused on developing fluorescent probes based on pyrrolopyridine derivatives for real-time imaging of cellular processes. The results showed that these probes could selectively target specific cellular components, making them valuable tools for researchers studying dynamic biological events .
Mechanism of Action
The mechanism by which 5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in cross-coupling reactions. The tosyl group enhances the compound's solubility and reactivity, making it more effective in various chemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Reactivity and Stability
- Tosyl vs. TIPS protection : Tosyl groups are more labile under basic conditions compared to TIPS, facilitating deprotection for downstream reactions .
- Chloro vs.
- Boronic ester stability : All Bpin-containing compounds require anhydrous storage but exhibit excellent shelf life compared to boronic acids .
Research Findings and Data Tables
NMR Chemical Shift Comparison (δ, ppm)
Biological Activity
5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C20H22BClN2O4S
- Molecular Weight : 432.73 g/mol
- CAS Number : 866546-11-4
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular processes. Notably, it has been studied for its effects on dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a critical role in various signaling pathways.
Enzyme Inhibition
Research indicates that 5-chloro derivatives of pyrrolo[2,3-b]pyridine can inhibit DYRK1A with nanomolar affinity. This inhibition is significant because DYRK1A is implicated in neurodegenerative diseases and cancer.
Antioxidant and Anti-inflammatory Properties
In vitro studies have demonstrated that this compound possesses antioxidant properties. It was shown to reduce oxidative stress markers in cell lines treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Study on DYRK1A Inhibition
Anti-inflammatory Effects in Microglial Cells
Another study assessed the compound's effects on BV2 microglial cells exposed to LPS. The findings revealed that treatment with the compound significantly reduced pro-inflammatory cytokine production compared to control groups. This suggests that 5-chloro derivatives may have therapeutic potential in treating neuroinflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| DYRK1A Inhibition | Nanomolar inhibition observed | |
| Antioxidant Activity | Reduced oxidative stress markers | |
| Anti-inflammatory | Decreased pro-inflammatory cytokines |
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Variant | DYRK1A IC50 (nM) | Remarks |
|---|---|---|
| Parent Compound | 50 | Moderate potency |
| 5-Chloro Derivative | 10 | Significant improvement in potency |
| Additional Substituent | 15 | Enhanced selectivity |
Q & A
Advanced Research Question
- Core modifications : Replace chlorine with other halogens (e.g., bromine in ) or introduce substituents at C5 (e.g., phenylacetylene in ) .
- Biological assays : Pair synthetic analogs with kinase inhibition or cytotoxicity screens to correlate substituent effects with activity. demonstrates coupling methylboronic acid to evaluate steric effects .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
- Exothermic reactions : NaH/TsCl reactions () require slow reagent addition and temperature control to prevent runaway exotherms .
- Catalyst cost : Use ligand-free Pd systems (e.g., Pd/C) or recycle catalysts via filtration () .
How can conflicting NMR data for regioisomers be resolved?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
